molecular formula C11H14N2O2 B11956746 2-Acetamido-3-phenylpropanamide CAS No. 7469-24-1

2-Acetamido-3-phenylpropanamide

Cat. No.: B11956746
CAS No.: 7469-24-1
M. Wt: 206.24 g/mol
InChI Key: LRSBEAVFLIKKIO-UHFFFAOYSA-N
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Description

2-Acetamido-3-phenylpropanamide is an organic compound with the molecular formula C11H14N2O2 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an acetamido group attached to the alpha carbon of the phenylalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3-phenylpropanamide typically involves the acylation of phenylalanine or its derivatives. One common method is the reaction of phenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of N-acetylphenylalanine. This method involves the use of a palladium catalyst and hydrogen gas under controlled pressure and temperature conditions. The process is efficient and yields high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-3-phenylpropanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of phenylpyruvic acid or benzaldehyde.

    Reduction: Formation of 2-amino-3-phenylpropanamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

2-Acetamido-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2-Acetamido-3-phenylpropanamide can be compared with other similar compounds, such as:

    N-acetylphenylalanine: Similar in structure but lacks the amide group.

    Phenylalanine: The parent amino acid without the acetamido modification.

    2-Acetamido-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness: The presence of both the acetamido and amide groups in this compound makes it unique compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, enhancing its versatility in scientific research and industrial applications.

Properties

IUPAC Name

2-acetamido-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8(14)13-10(11(12)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSBEAVFLIKKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322474
Record name 2-acetamido-3-phenylpropanamide
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Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7469-24-1
Record name α-(Acetylamino)benzenepropanamide
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Record name 2-acetamido-3-phenylpropanamide
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Record name N-ACETYL-DL-PHENYLALANINAMIDE
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